Bis(diethylamino)chlorophosphine

Description

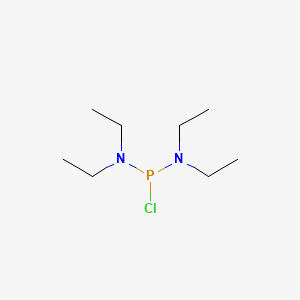

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEHJSIFWIIFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218625 | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-83-6 | |

| Record name | Chlorobis(diethylamino)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethylamino)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Bis(diethylamino)chlorophosphine?

An In-depth Technical Guide to Bis(diethylamino)chlorophosphine

Introduction

This compound, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is an organophosphorus compound with the chemical formula (C₂H₅)₂N]₂PCl.[1] It is a versatile reagent in organic and organometallic synthesis, primarily serving as a precursor for the introduction of the bis(diethylamino)phosphino group and as a masked source of PCl₂⁺.[2] This colorless to light yellow liquid is noted for its high reactivity, particularly its sensitivity to air and moisture.[2][3] Its utility is prominent in the synthesis of phosphine (B1218219) ligands, which are crucial in catalysis, and as an intermediate in the production of pharmaceuticals like Toldimfos Sodium.[3][4]

Physical Properties

This compound is a liquid under standard conditions, characterized by its sensitivity to atmospheric conditions.[2][3] A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [2][3][5] |

| Molecular Formula | C₈H₂₀ClN₂P | [1][3][6] |

| Molecular Weight | 210.68 g/mol | [1][3][4][7] |

| Boiling Point | 55-57 °C at 0.2 mmHg 87-90 °C at 2 torr | [3][4][5][8] [2] |

| Density | 1.002 g/mL at 25 °C | [3][4][9] |

| Refractive Index | n20/D 1.4895 | [3][4][9] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [4][5][7][8] |

| Solubility | Sparingly soluble in Chloroform | [3] |

Chemical Properties

The chemical behavior of this compound is dictated by the phosphorus(III) center and the labile P-Cl bond. It is highly susceptible to nucleophilic attack and hydrolysis.

| Property | Description | Reference |

| Stability | Air and moisture sensitive; hygroscopic. | [3] |

| Reactivity | Reacts violently with water. Incompatible with strong oxidizing agents, alcohols, halogens, and finely powdered metals. | [5][9][10] |

| CAS Number | 685-83-6 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

| Spectrum | Data | Reference |

| ¹H NMR | Conforms to structure | [11] |

| ³¹P NMR | Conforms to structure | [11] |

Experimental Protocols

Synthesis of this compound

The standard laboratory synthesis involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881).[2]

Methodology:

-

Phosphorus trichloride (PCl₃) is dissolved in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[12]

-

The solution is cooled to a controlled temperature (e.g., 20 °C).[12]

-

A solution of diethylamine (Et₂NH) is added dropwise to the PCl₃ solution. A molar ratio of at least 4:1 (diethylamine to PCl₃) is used.[2]

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The byproduct, diethylammonium (B1227033) chloride (Et₂NH₂Cl), precipitates as a solid and is removed by filtration.[2]

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield pure this compound.[3][4]

The overall reaction is: 4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl[2]

Caption: Synthesis of this compound.

Applications in Synthesis

This compound is a key building block for more complex organophosphorus compounds, particularly bidentate phosphine ligands.

Example: Synthesis of 1,2-bis(dichlorophosphino)benzene

A notable application is the synthesis of 1,2-bis(dichlorophosphino)benzene, a precursor to important diphosphine ligands.[2]

Methodology: The synthesis is a multi-step process starting from 1,2-dibromobenzene (B107964):

-

First Lithiation and Phosphinylation: 1,2-dibromobenzene is treated with butyllithium (B86547) (BuLi) to generate a monolithiated intermediate, which then reacts with this compound.[2]

-

C₆H₄Br₂ + BuLi → C₆H₄(Br)Li + BuBr

-

C₆H₄(Br)Li + (Et₂N)₂PCl → C₆H₄(Br)(P(NEt₂)₂) + LiCl

-

-

Second Lithiation and Phosphinylation: The resulting bromophosphine is treated with a second equivalent of BuLi, followed by another reaction with this compound to form the bis(phosphino)benzene derivative.[2]

-

C₆H₄(Br)(P(NEt₂)₂) + BuLi → C₆H₄(Li)(P(NEt₂)₂) + BuBr

-

C₆H₄(Li)(P(NEt₂)₂) + (Et₂N)₂PCl → C₆H₄[P(NEt₂)₂]₂ + LiCl

-

-

Cleavage of Amino Groups: The diethylamino groups are subsequently removed by treatment with hydrogen chloride (HCl) to yield the final product.[2]

-

C₆H₄[P(NEt₂)₂]₂ + 8 HCl → C₆H₄(PCl₂)₂ + 4 Et₂NH₂Cl

-

Caption: Synthesis of 1,2-bis(dichlorophosphino)benzene.

Use in Cross-Coupling Reactions

This compound serves as a precursor for ligands used in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Its derivatives are employed in reactions such as:

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazard Classification: It is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[2][3][4][7]

-

Reactivity Hazards: It reacts violently with water (EUH014).[4][7]

-

Handling: Work should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials.[5] It is often stored under an inert atmosphere to prevent degradation.[5]

References

- 1. strem.com [strem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 685-83-6 [chemicalbook.com]

- 4. This compound 97 685-83-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound, 94% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Bis(diethylamino)chlorophosphine CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(diethylamino)chlorophosphine, a key reagent in synthetic chemistry. It details the compound's chemical and physical properties, molecular structure, and provides an example of its synthetic application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is sensitive to air and moisture and is hygroscopic.[1] The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 685-83-6[1][2][3][4] |

| Molecular Formula | C₈H₂₀ClN₂P[1][2][3][4] |

| Linear Formula | [(C₂H₅)₂N]₂PCl[2][5] |

| Molecular Weight | 210.68 g/mol [1][2][3][5] |

| Boiling Point | 55-57 °C at 0.2 mmHg[1][5] |

| Density | 1.002 g/mL at 25 °C[1][5][6] |

| Refractive Index | n20/D 1.4895[1][5][6] |

| Flash Point | 101 °C (214 °F)[1][5] |

| Solubility | Sparingly soluble in chloroform[1] |

Molecular Structure

The molecular structure of this compound consists of a central phosphorus atom bonded to a chlorine atom and two diethylamino groups.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phosphorus trichloride (B1173362) with diethylamine.[7]

Reaction: 4 (C₂H₅)₂NH + PCl₃ → [(C₂H₅)₂N]₂PCl + 2 (C₂H₅)₂NH₂Cl

Procedure: This reaction is typically carried out in an inert solvent under an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of the reactants and products to air and moisture. Diethylamine is slowly added to a cooled solution of phosphorus trichloride. The reaction mixture is then stirred for a specified period, and the resulting diethylammonium (B1227033) chloride salt is removed by filtration. The solvent is evaporated from the filtrate, and the crude product is purified by vacuum distillation to yield pure this compound.

Application in the Synthesis of 1,2-bis(dichlorophosphino)benzene

This compound serves as a precursor in the synthesis of various organophosphorus compounds. One notable application is the synthesis of 1,2-bis(dichlorophosphino)benzene, a ligand used in coordination chemistry.[7] The following workflow illustrates this multi-step synthesis.

Caption: Synthesis of 1,2-bis(dichlorophosphino)benzene.

References

An In-depth Technical Guide to the Spectroscopic Data of N,N,N',N'-Tetraethylphosphorodiamidous Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N,N,N',N'-tetraethylphosphorodiamidous chloride, a key intermediate in various chemical syntheses. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes information from analogous compounds and established principles of spectroscopic interpretation for organophosphorus compounds.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 12H | -CH₃ |

| ~3.1 | Quartet | 8H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~42 | -CH₂- |

Table 3: Predicted ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Comments |

| ~ +150 to +180 | The chemical shift is highly dependent on the solvent and concentration. This range is characteristic for P(III) compounds with two amino groups and one chloro substituent. |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (asymmetric) |

| ~2930 | Strong | C-H stretch (symmetric) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1180 | Strong | P-N stretch |

| ~1030 | Strong | C-N stretch |

| ~480 | Strong | P-Cl stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 210/212 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 175 | [M - Cl]⁺ |

| 138 | [(Et₂N)₂P]⁺ |

| 72 | [Et₂N]⁺ |

Experimental Protocols

The synthesis of N,N,N',N'-tetraethylphosphorodiamidous chloride is typically achieved through the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881). The following is a general experimental protocol based on established synthetic methods for related compounds.

Synthesis of N,N,N',N'-Tetraethylphosphorodiamidous Chloride

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of phosphorus trichloride in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

-

A solution of four equivalents of diethylamine in anhydrous diethyl ether is added dropwise to the stirred phosphorus trichloride solution. The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The precipitated diethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by vacuum distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ³¹P NMR spectra should be recorded on a high-resolution NMR spectrometer.

-

Samples should be prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere, as the compound is moisture-sensitive.

-

For ³¹P NMR, 85% H₃PO₄ is used as an external standard.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For liquid samples, a thin film between KBr or NaCl plates can be used. The sample must be handled under anhydrous conditions to prevent hydrolysis.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI).

-

The sample should be introduced directly or via a gas chromatograph (GC) interface, ensuring anhydrous conditions.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway for N,N,N',N'-tetraethylphosphorodiamidous chloride.

An In-depth Technical Guide to the Reactivity of the P-Cl Bond in Aminophosphines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the phosphorus-chlorine (P-Cl) bond in aminophosphine (B1255530) compounds. Aminophosphines are a versatile class of organophosphorus compounds characterized by at least one phosphorus-nitrogen (P-N) bond.[1] The presence of both a reactive P-Cl bond and a tunable amino group makes them valuable synthons and ligands in various fields, from catalysis to medicinal chemistry.[1][2]

Core Principles of P-Cl Bond Reactivity

The reactivity of the P-Cl bond in aminophosphines is primarily dictated by the electrophilic nature of the phosphorus atom and the ability of the chlorine atom to act as a good leaving group. The lone pair of electrons on the nitrogen atom can be donated into the σ* orbital of the P-Cl bond, which can influence the bond's strength and reactivity. This interaction is highly dependent on the nature of the substituents on both the phosphorus and nitrogen atoms.

The primary mode of reaction at the P-Cl bond is nucleophilic substitution , where a nucleophile attacks the electrophilic phosphorus center, displacing the chloride ion.[3]

Factors Influencing Reactivity

The reactivity of the P-Cl bond is a delicate balance of electronic and steric effects imparted by the substituents on the phosphorus and nitrogen atoms.

-

Electronic Effects: The nature of the amino group significantly modulates the electrophilicity of the phosphorus atom.

-

Electron-Donating Groups (EDGs) on the nitrogen atom increase the electron density on the phosphorus center. This donation can occur through the sigma framework or through pπ-dπ interactions, strengthening the P-N bond and making the phosphorus atom less electrophilic. This generally decreases the rate of nucleophilic attack.

-

Electron-Withdrawing Groups (EWGs) on the nitrogen atom decrease the electron density at the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack.

-

-

Steric Effects: The steric bulk of the substituents on both the nitrogen and phosphorus atoms can hinder the approach of a nucleophile to the phosphorus center, thereby slowing down the reaction rate.[4] For instance, the sequential amination of PCl₃ shows that each subsequent amination is slower than the previous one, in part due to increasing steric hindrance.[5] The use of bulky amines like diisopropylamine (B44863) can improve the selectivity for monosubstitution.[5]

The following diagram illustrates the interplay of these factors.

Quantitative Data: P-Cl Bond Dissociation Energies

The strength of the P-Cl bond can be quantified by its homolytic bond dissociation energy (BDE). A higher BDE generally correlates with a stronger, less reactive bond. Recent studies using high-level computational methods have provided accurate BDEs for a range of substituted chlorophosphines.[6]

The data below, calculated at 298 K, demonstrates how different substituents (R¹, R²) in the molecule R¹R²P-Cl influence the P-Cl bond strength.

| Substituent (R¹) | Substituent (R²) | P-Cl BDE (kJ mol⁻¹) | Effect Summary |

| H | H | 321.8 | Baseline reference |

| CH₃ | CH₃ | 334.3 | Alkyl groups (EDGs) slightly increase BDE. |

| NH₂ | NH₂ | 355.2 | Amino groups significantly increase BDE due to N lone pair donation. |

| OH | OH | 372.4 | Hydroxyl groups show the strongest BDE increase among those listed. |

| F | F | 335.1 | Highly electronegative fluorine increases BDE. |

| CN | CN | 299.8 | Cyano groups (EWGs) significantly weaken the P-Cl bond, leading to the lowest BDE. |

| Ph | Ph | 328.0 | Phenyl groups have a moderate effect. |

Data adapted from computational studies.[6]

Common Reactions of the P-Cl Bond

The P-Cl bond in aminophosphines is a versatile functional group that participates in a variety of transformations.

Nucleophilic Substitution with Amines

This is the most fundamental reaction for the synthesis of aminophosphines. Phosphorus trichloride (B1173362) (PCl₃) can be treated sequentially with primary or secondary amines to replace the chlorine atoms. The reaction typically requires a base to scavenge the HCl byproduct.[5]

General Reaction: PCl₃ + 2 R₂NH → R₂NPCl₂ + [R₂NH₂]Cl R₂NPCl₂ + 2 R₂NH → (R₂N)₂PCl + [R₂NH₂]Cl (R₂N)₂PCl + 2 R₂NH → (R₂N)₃P + [R₂NH₂]Cl

The following diagram illustrates the stepwise synthesis workflow.

Reactions with Alcohols and Phenols

Aminochlorophosphines react readily with alcohols or phenols to form phosphonamidites or phosphoramidites, which are crucial reagents in oligonucleotide synthesis (phosphoramidite chemistry).

General Reaction: (R₂N)₂PCl + R'OH + Base → (R₂N)₂POR' + [Base-H]Cl

Reduction of the P-Cl Bond

The P-Cl bond can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or other metal hydrides, to yield the corresponding P-H bond (a secondary phosphine).

General Reaction: R₂NP(R')Cl + [H] → R₂NP(R')H

Grignard and Organolithium Reactions

Organometallic reagents like Grignard reagents (R'MgX) or organolithiums (R'Li) are powerful nucleophiles that can displace the chloride to form new P-C bonds. This is a key method for synthesizing chiral phosphine (B1218219) ligands.

General Reaction: (R₂N)PCl₂ + 2 R'MgX → (R₂N)PR'₂ + 2 MgXCl

Experimental Protocols: A Representative Synthesis

The following protocol details a general method for the synthesis of a phosphinic amide from a chlorophosphine, which showcases the reactivity of the P-Cl bond with a nucleophile.[7]

Reaction: Synthesis of N,N-diethyl-P,P-diphenylphosphinic amide from chlorodiphenylphosphine (B86185) and N,N-diethylhydroxylamine.

Workflow Diagram:

Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with chlorodiphenylphosphine (1.0 eq) and N,N-diethylhydroxylamine (1.1 eq).

-

Solvent Addition: Anhydrous dichloromethane (B109758) (DCM) is added via syringe to dissolve the reagents under a positive pressure of nitrogen.

-

Cooling: The reaction flask is cooled to 0°C in an ice-water bath.

-

Base Addition: Pyridine (1.2 eq), acting as an HCl scavenger, is added dropwise to the stirred solution over 10 minutes.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting chlorophosphine is consumed.

-

Workup: The reaction is quenched with the addition of deionized water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure phosphinic amide.

This protocol is a generalized representation.[7] Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

Applications in Drug Development and Research

The tunable nature of aminophosphines makes them privileged structures in medicinal chemistry and catalysis.

-

Ligands for Catalysis: Chiral aminophosphines are highly effective ligands in asymmetric catalysis, used in reactions like hydrogenation and cross-coupling to produce enantiomerically pure compounds, which are often required for pharmaceuticals.[8]

-

Antitumoral Agents: The aminophosphine scaffold can be used to develop novel metallodrugs. For example, ruthenium(II)-arene complexes bearing aminophosphine ligands have shown significant anti-tumoral activity, including against platinum-resistant cell lines.[2] The modular synthesis from readily available amines allows for the rapid generation of diverse compound libraries for screening.[2]

-

Bioisosteres and Prodrugs: The related α-aminophosphonates, which can be synthesized from aminophosphine precursors, are analogues of α-amino acids and are explored as enzyme inhibitors.[9] Their unique properties, such as the tetrahedral geometry around the phosphorus atom, make them effective bioisosteres for carboxylic acids in drug design.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Aminophosphine - Wikipedia [en.wikipedia.org]

- 6. The influence of substituents in governing the strength of the P–X bonds of substituted halophosphines R1R2P–X (X = F and Cl) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Bis(diethylamino)chlorophosphine: A Versatile Precursor for Advanced Organophosphorus Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)chlorophosphine, with the chemical formula [(C₂H₅)₂N]₂PCl, is a key organophosphorus compound that serves as a versatile precursor in the synthesis of a wide array of more complex organophosphorus molecules.[1] This colorless to light yellow liquid is a diamidophosphorous chloride, valued for its role as a masked source of the PCl₂⁺ synthon.[1] Its reactivity, particularly towards nucleophiles, allows for the controlled introduction of phosphorus into organic frameworks, making it an invaluable tool in the development of novel phosphine (B1218219) ligands for catalysis, therapeutic agents, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the preparation of various classes of organophosphorus compounds. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades are presented to aid researchers in leveraging this important reagent.

Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties and synthesis of this compound is fundamental to its effective use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₈H₂₀ClN₂P |

| Molecular Weight | 210.68 g/mol [2] |

| CAS Number | 685-83-6[2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 87-90 °C at 2 torr[1]; 55-57 °C at 0.2 mmHg[2] |

| Density | 1.002 g/mL at 25 °C[2] |

| Refractive Index (n₂₀/D) | 1.4895[2] |

Synthesis

The standard synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diethylamine (B46881). The stoichiometry of the reaction is crucial, as the diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.[1]

Reaction: 4 (C₂H₅)₂NH + PCl₃ → [(C₂H₅)₂N]₂PCl + 2 [(C₂H₅)₂NH₂]Cl

A typical laboratory-scale synthesis can achieve a high yield of the desired product.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ³¹P NMR | Neat | Predicted ~140-150 |

| ¹H NMR | CDCl₃ | Predicted Triplet ~1.0-1.2 (CH₃), Quartet ~3.0-3.3 (CH₂) |

| ¹³C NMR | CDCl₃ | Predicted ~14-16 (CH₃), ~42-44 (CH₂) |

Note: Experimentally obtained spectra should be used for definitive structural confirmation. Predicted values are based on typical ranges for similar compounds.

Synthetic Applications of this compound

The P-Cl bond in this compound is highly susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of a diverse range of organophosphorus compounds. The diethylamino groups can be retained in the final product or can be cleaved under acidic conditions to yield other functionalities.

Synthesis of Tertiary Phosphines

Tertiary phosphines are a critical class of ligands in homogeneous catalysis. This compound reacts readily with organometallic reagents, such as Grignard reagents and organolithium compounds, to form P-C bonds.

The reaction with Grignard reagents (R-MgX) provides a straightforward route to tertiary phosphines of the type R-P[N(C₂H₅)₂]₂.

General Reaction: [(C₂H₅)₂N]₂PCl + R-MgX → R-P[N(C₂H₅)₂]₂ + MgXCl

Experimental Protocol: Synthesis of Phenyl-bis(diethylamino)phosphine

-

To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired phenyl-bis(diethylamino)phosphine.

Quantitative Data (Representative):

| Product | Reagent | Yield (%) | ³¹P NMR (δ, ppm) |

| Phenyl-bis(diethylamino)phosphine | PhMgBr | 75-85 | ~85 |

| Benzyl-bis(diethylamino)phosphine | BnMgCl | 70-80 | ~90 |

Organolithium reagents (R-Li) react in a similar fashion to Grignard reagents, often with higher reactivity. A notable application is the synthesis of bidentate phosphine ligands.[1]

Experimental Protocol: Synthesis of 1,2-Bis[bis(diethylamino)phosphino]benzene [1]

-

1,2-Dibromobenzene is sequentially lithiated using n-butyllithium (n-BuLi).

-

The resulting lithiated species is then treated with this compound to yield the bis(phosphino)benzene derivative.

-

The diethylamino groups can subsequently be removed by treatment with hydrogen chloride to generate the corresponding dichlorophosphino-functionalized benzene, a versatile ligand precursor.[1]

Synthesis of Phosphonates

Phosphonates are valuable compounds in medicinal chemistry and materials science. A common route to phosphonates involves the Michaelis-Arbuzov reaction. This compound can be used to generate the necessary phosphite (B83602) intermediate.

Step 1: Synthesis of a Phosphorodiamidite

The reaction of this compound with an alcohol in the presence of a base yields a phosphorodiamidite.

Reaction: [(C₂H₅)₂N]₂PCl + R'OH + Base → [(C₂H₅)₂N]₂POR' + [Base-H]Cl

Step 2: Michaelis-Arbuzov Reaction

The resulting phosphorodiamidite can then undergo a Michaelis-Arbuzov reaction with an alkyl halide to form a phosphonamidate, which upon hydrolysis yields the phosphonic acid.

Reaction: [(C₂H₅)₂N]₂POR' + R''X → [R''-P(OR')[N(C₂H₅)₂]₂]⁺X⁻ → R''-P(O)[N(C₂H₅)₂]₂ + R'X

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate (via a phosphorodiamidite intermediate)

-

To a solution of this compound (1.0 eq) and ethanol (B145695) (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, triethylamine (B128534) (1.1 eq) is added dropwise.

-

The mixture is stirred at room temperature for 2 hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate, containing ethyl P,P-bis(diethylamino)phosphonite, is used directly in the next step.

-

Benzyl bromide (1.0 eq) is added to the filtrate, and the mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure. The residue is then hydrolyzed by refluxing with aqueous HCl for 6 hours.

-

After cooling, the product is extracted with dichloromethane, dried over magnesium sulfate, and purified by column chromatography to yield diethyl benzylphosphonate.

Quantitative Data (Representative):

| Product | Overall Yield (%) | ³¹P NMR (δ, ppm) |

| Diethyl benzylphosphonate | 60-70 | ~20 |

Synthesis of P-Chiral Phosphines

P-chiral phosphines are highly sought-after ligands for asymmetric catalysis. This compound can serve as a starting material in multi-step syntheses to generate these valuable compounds, often employing chiral auxiliaries.

General Strategy:

-

Reaction of an alkyl-bis(diethylamino)phosphine (prepared from this compound and an organometallic reagent) with a chiral auxiliary, such as (-)-ephedrine, to form a diastereomeric mixture of oxazaphospholidine boranes.[4]

-

Separation of the diastereomers by chromatography or crystallization.

-

Stereospecific ring-opening of the desired diastereomer with an organolithium reagent.[4]

-

Further functionalization and deprotection to yield the enantiomerically pure P-chiral phosphine.[4]

Synthesis of Aminophosphines

The reaction of this compound with primary or secondary amines can lead to the substitution of the chlorine atom, yielding aminophosphines.

Experimental Protocol: Synthesis of N-benzyl-P,P-bis(diethylamino)phosphinous amide

-

To a solution of benzylamine (B48309) (2.0 eq) in anhydrous toluene (B28343) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in toluene is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The resulting benzylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Biological Relevance and Signaling Pathways

Organophosphorus compounds, including those accessible from this compound, have significant biological activities. Many are known to interact with key cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK pathway is a crucial signaling network that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death).[5] The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Exposure to certain organophosphorus compounds can lead to the dysregulation of these pathways, contributing to both therapeutic effects and toxicity.[5] For instance, the activation of JNK and p38-MAPK is often associated with the induction of apoptosis, while the ERK pathway is typically involved in cell survival.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water.

-

Precautions: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure good ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and alcohols.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthetic utility of this compound.

Caption: General experimental workflow for synthesis.

Caption: Organophosphorus compounds and the MAPK pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organophosphorus compounds. Its predictable reactivity with a variety of nucleophiles allows for the facile construction of P-C, P-O, and P-N bonds. This guide has provided an in-depth overview of its properties, synthesis, and key applications, supplemented with detailed experimental protocols and quantitative data where available. The ability to access diverse molecular architectures from this single starting material underscores its importance in advancing research in catalysis, medicinal chemistry, and materials science. As the demand for novel organophosphorus compounds continues to grow, the utility of this compound as a fundamental building block is set to expand even further.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Bis(diethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Bis(diethylamino)chlorophosphine. Designed for laboratory personnel and chemical process operators, this document consolidates critical safety data, outlines detailed experimental protocols, and presents visual workflows to ensure the safe utilization of this highly reactive compound.

Core Safety and Hazard Information

This compound is a corrosive and water-reactive liquid that demands stringent safety protocols.[1][2][3] It is classified as a corrosive liquid, and its handling requires a thorough understanding of its chemical properties and potential hazards to prevent injury and property damage.[1][3]

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |

| --- | --- | --- | --- | Supplemental Hazard Statement |

| --- | --- | --- | --- | EUH014: Reacts violently with water.[3] |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀ClN₂P | [4] |

| Molecular Weight | 210.68 g/mol | [3][4] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 55 - 57 °C @ 0.2 mmHg | [1][3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [1][3] |

| Density | 1.002 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4895 | [3] |

| Solubility | Reacts violently with water. | [1] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to detailed experimental protocols is paramount when working with this compound. The following sections provide step-by-step procedures for routine handling and emergency situations.

Personal Protective Equipment (PPE) Hierarchy

A layered approach to personal protective equipment is mandatory. The following diagram illustrates the hierarchy of controls, from the most effective (elimination) to the least effective (PPE).

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Bis(diethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethylamino)chlorophosphine is a reactive organophosphorus compound utilized as a versatile reagent in chemical synthesis. Its high reactivity, particularly towards nucleophiles and oxygen, dictates its stability profile and necessitates careful handling and storage. This guide provides a comprehensive overview of the principal degradation pathways of this compound, focusing on hydrolysis and oxidation. Detailed mechanistic insights, potential degradation products, and proposed experimental protocols for stability assessment are presented. This document is intended to serve as a technical resource for researchers working with this compound, enabling a better understanding of its stability and facilitating the development of robust handling and analytical procedures.

Introduction

This compound, with the chemical formula [(C₂H₅)₂N]₂PCl, is a colorless liquid that serves as an important intermediate in organophosphorus chemistry.[1] Its utility stems from the reactive phosphorus-chlorine bond, which allows for nucleophilic substitution reactions to introduce the bis(diethylamino)phosphino group.[2] However, this inherent reactivity also makes the compound susceptible to degradation under common laboratory conditions. The primary routes of degradation are hydrolysis and oxidation, which can significantly impact the purity, and consequently the efficacy and safety, of synthetic procedures involving this reagent. Understanding the stability and degradation pathways is therefore critical for its proper storage, handling, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀ClN₂P | [3] |

| Molecular Weight | 210.68 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 55-57 °C at 0.2 mmHg | [5] |

| Density | 1.002 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4895 | [5] |

| CAS Number | 685-83-6 | [3] |

Degradation Pathways

The degradation of this compound is primarily governed by two pathways: hydrolysis and oxidation. The presence of a P(III) center and labile P-Cl and P-N bonds are the key structural features contributing to its instability.

Hydrolysis

This compound reacts violently with water.[6] This high reactivity is attributed to the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ion. The hydrolysis is expected to proceed in a stepwise manner, involving the cleavage of the P-Cl bond followed by the P-N bonds.

Mechanism:

-

Initial Hydrolysis of the P-Cl Bond: The reaction is initiated by the nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion. This results in the formation of a protonated phosphonamidous acid intermediate, which rapidly loses a proton to yield bis(diethylamino)phosphinous acid and hydrochloric acid.

-

Hydrolysis of the P-N Bonds: The P-N bonds in the resulting bis(diethylamino)phosphinous acid are also susceptible to hydrolysis, particularly under the acidic conditions generated in the first step.[1] This cleavage can also be catalyzed by base. Protonation of the nitrogen atom makes the diethylamino group a better leaving group. The stepwise hydrolysis of the two P-N bonds releases two equivalents of diethylamine (B46881) and ultimately forms phosphorous acid.

The overall hydrolysis pathway can be visualized in the following diagram:

Oxidation

The phosphorus(III) center in this compound is susceptible to oxidation, primarily by atmospheric oxygen.[7] This is a common reaction for tertiary phosphines and related compounds.[8] The oxidation product is the corresponding P(V) species, this compound oxide.

Mechanism:

The oxidation by molecular oxygen can proceed through a radical mechanism. The resulting phosphine (B1218219) oxide is generally more stable than the parent phosphine.

Thermal Degradation

Experimental Protocols for Stability and Degradation Studies

A systematic approach is required to quantitatively assess the stability of this compound and characterize its degradation products. The following are proposed experimental protocols based on standard analytical techniques for organophosphorus compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to develop stability-indicating analytical methods.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Stress Conditions:

-

Hydrolytic:

-

Acidic: Add the stock solution to aqueous solutions of 0.1 M HCl.

-

Neutral: Add the stock solution to purified water.

-

Basic: Add the stock solution to aqueous solutions of 0.1 M NaOH.

-

Incubate samples at room temperature and an elevated temperature (e.g., 40 °C).

-

-

Oxidative:

-

Bubble air or oxygen through the stock solution.

-

Add a solution of 3% hydrogen peroxide to the stock solution.

-

Incubate samples at room temperature.

-

-

Thermal:

-

Store the neat compound or its solution in a high-boiling point inert solvent at elevated temperatures (e.g., 60 °C, 80 °C) in sealed vials under an inert atmosphere.

-

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Quench the reaction if necessary (e.g., by neutralization for hydrolytic samples) and dilute with an appropriate mobile phase for analysis.

Analytical Methods for Monitoring Degradation

4.2.1. ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds.[11]

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube under an inert atmosphere.

-

Acquisition: Acquire proton-decoupled ³¹P NMR spectra.

-

Data Analysis: The chemical shifts will be indicative of the phosphorus environment. Expected chemical shift ranges are provided in Table 2. The disappearance of the signal for this compound and the appearance of new signals will allow for monitoring the degradation and identifying products.

| Compound | Expected ³¹P Chemical Shift Range (ppm) | Reference |

| Aminophosphines (P(III)-N) | +115 to +130 | [12][13] |

| Phosphine Oxides (P(V)=O) | +20 to +60 | [12] |

| Phosphorous Acid and its esters | -20 to +25 | [12] |

4.2.2. HPLC-MS

A stability-indicating HPLC method coupled with mass spectrometry (MS) can be developed for the separation and identification of the parent compound and its degradation products.[14][15]

-

Chromatographic Conditions (Proposed):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength and/or MS.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan mode to identify the m/z of the parent and degradation products. MS/MS fragmentation can be used for structural elucidation.

-

4.2.3. GC-MS

GC-MS is particularly useful for identifying volatile degradation products like diethylamine.[4][16]

-

Sample Preparation: Headspace analysis of the reaction mixture can be employed.[17]

-

Chromatographic Conditions (Proposed):

-

Column: A polar capillary column suitable for amine analysis.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate volatile components.

-

-

Mass Spectrometry: Electron Ionization (EI) to obtain characteristic fragmentation patterns for identification.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Summary of Potential Degradation Products

Based on the predicted degradation pathways, a list of potential degradation products is summarized in Table 3.

| Degradation Pathway | Potential Products | Expected m/z [M+H]⁺ |

| Hydrolysis | Bis(diethylamino)phosphinous Acid | 209.1 |

| (Diethylamino)phosphonous Acid | 152.1 | |

| Phosphorous Acid | 83.0 | |

| Diethylamine | 74.1 | |

| Hydrochloric Acid | N/A | |

| Oxidation | This compound Oxide | 227.1 |

Conclusion

This compound is a highly reactive molecule with primary degradation pathways involving hydrolysis and oxidation. The susceptibility of the P-Cl and P-N bonds to nucleophilic attack by water leads to the formation of phosphorous acid and diethylamine. The phosphorus(III) center is readily oxidized by atmospheric oxygen to the corresponding phosphine oxide. A thorough understanding of these degradation pathways is crucial for the effective use of this reagent in synthesis. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed stability studies, identify degradation products, and develop robust analytical methods for quality control. Proper handling under inert and anhydrous conditions is paramount to maintain the integrity of this compound.

References

- 1. Acid-mediated cleavage of oligonucleotide P3' --> N5' phosphoramidates triggered by sequence-specific triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminophosphine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. youtube.com [youtube.com]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ez.restek.com [ez.restek.com]

- 17. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]

A Technical Guide to the Core Reactions and Chemical Behavior of Bis(diethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethylamino)chlorophosphine, with the chemical formula [(C₂H₅)₂N]₂PCl, is a highly reactive and versatile organophosphorus compound. It serves as a critical electrophilic phosphorus building block in synthetic chemistry, primarily for the introduction of a phosphinous amide group. Its significance lies in its utility as a precursor to a wide array of phosphine (B1218219) ligands, which are indispensable in modern transition-metal-catalyzed reactions. This technical guide provides an in-depth overview of its synthesis, core chemical behaviors, key reactions, and detailed experimental protocols for its application, alongside essential safety and handling information.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[1] It is crucial to handle this reagent under an inert atmosphere to prevent degradation.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 685-83-6 | [2][3] |

| Molecular Formula | C₈H₂₀ClN₂P | [1][4] |

| Molecular Weight | 210.68 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.002 g/mL at 25 °C | [2] |

| Boiling Point | 55-57 °C at 0.2 mmHg | [2] |

| Refractive Index | n20/D 1.4895 | [2] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [2] |

Table 2: Spectroscopic Characterization Data

| Technique | Expected Chemical Shift / Conformation | Reference(s) |

| ³¹P NMR | Conforms to structure; expected in the range of +170 to +180 ppm. | [5][6] |

| ¹H NMR | Conforms to structure. | [5] |

| ¹³C NMR | Predicted to conform to structure. | [7] |

Core Chemical Behavior and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the phosphorus(III) center and the lability of the P-Cl bond.

-

Nucleophilic Substitution : This is the most common reaction pathway. The phosphorus atom is readily attacked by a wide range of nucleophiles (organometallics, amines, alcohols, etc.), leading to the displacement of the chloride anion. This reactivity is the foundation for its use in synthesizing more complex phosphine derivatives.[8]

-

Hydrolysis : The compound reacts violently with water and is highly sensitive to moisture.[1] This hydrolysis leads to the formation of phosphorus-oxygen bonds and the release of HCl, underscoring the need for anhydrous reaction conditions and handling under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Precursor : Its primary application is in the synthesis of phosphine ligands for homogeneous catalysis.[2] The diethylamino groups can be retained in the final ligand or can be cleaved at a later stage, for instance, by treatment with HCl gas, to yield chlorophosphines.[8] This "masked PCl₂" characteristic makes it a valuable synthetic tool.

Key Synthetic Pathways and Applications

Synthesis of this compound

The principal industrial and laboratory-scale synthesis involves the controlled reaction of phosphorus trichloride (B1173362) (PCl₃) with four equivalents of diethylamine. Two equivalents act as the nucleophile, while the other two serve to sequester the hydrogen chloride byproduct as diethylammonium (B1227033) chloride.[8]

Caption: Synthesis of this compound.

Application in Diphosphine Ligand Synthesis

A prominent application is in the synthesis of chelating diphosphine ligands, which are crucial in catalysis. A key example is the preparation of 1,2-bis(dichlorophosphino)benzene, a precursor to ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). The synthesis involves a sequential lithiation of 1,2-dibromobenzene (B107964) followed by phosphinylation with this compound, and subsequent cleavage of the amino groups.[8][9][10]

Caption: Synthesis workflow for 1,2-Bis(dichlorophosphino)benzene.

Application in P-Chiral Phosphine Synthesis

This compound is a valuable starting material for the synthesis of P-chiral phosphines, which are ligands possessing a stereogenic phosphorus center. These ligands are of high interest in asymmetric catalysis. The general strategy involves reacting an alkyl- or aryl-substituted bis(diethylamino)phosphine with a chiral auxiliary, such as ephedrine.[11] This creates a diastereomeric intermediate that can be separated. Subsequent stereospecific reactions, such as ring-opening with organometallic reagents, allow for the controlled synthesis of enantiomerically pure phosphines.[11]

Caption: General nucleophilic substitution at phosphorus.

Detailed Experimental Protocols

Synthesis of 1,2-Bis(dichlorophosphino)benzene[9]

This multi-step procedure is illustrative of the utility of this compound.

Step 1: Synthesis of N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide

-

To a 250-mL three-necked round-bottom flask equipped with a dropping funnel, add a solution of n-butyllithium (1.6 M in hexane, 31.7 mL, 50.7 mmol) and 150 mL of anhydrous THF.

-

Cool the mixture to -130°C using a pentane/liquid N₂ bath.

-

Add a solution of 1,2-dibromobenzene (6 mL, 49.7 mmol) in THF (50 mL) dropwise over 30 minutes with vigorous stirring.

-

Stir the resulting solution for an additional 30 minutes at -130°C.

-

Add a solution of this compound (11.0 g, 52.2 mmol) in 20 mL of THF.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up involves standard aqueous quench and extraction procedures to isolate the product.

Step 2: Synthesis of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine)

-

To a 250-mL three-necked round-bottom flask, add a solution of the product from Step 1 (20.51 g, 61.96 mmol) in dry THF (120 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-butyllithium solution (1.6 M in hexane, 38.7 mL, 61.96 mmol) dropwise over 1 hour.

-

Stir the yellow solution for an additional hour at -78°C.

-

Add a solution of this compound (13.00 g, 61.96 mmol) in THF (40 mL) over 30 minutes.

-

Allow the mixture to warm to room temperature and stir overnight.

-

The product is isolated after removal of solvent and purification. The crude product is an orange oil. (Yield = 99%; ³¹P NMR (C₆D₆) δ = 98.5 (s)).[9]

Step 3: Synthesis of 1,2-bis(dichlorophosphino)benzene

-

Charge a three-necked round-bottom flask with a solution of hydrogen chloride in diethyl ether (4.8 M, 190 mL) and cool to -78°C.

-

Add the product from Step 2 (15.0 g, 0.0352 mol) in diethyl ether (40 mL) over 1 hour.

-

Allow the reaction mixture to warm to room temperature slowly and stir overnight. A white precipitate (diethylammonium chloride) will form.

-

Remove the precipitate by filtration under an inert atmosphere.

-

Remove the solvent from the filtrate in vacuo to yield the final product.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

GHS Classification : Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[2]

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Measures :

-

Handle only in a well-ventilated chemical fume hood.

-

Always use under an inert atmosphere (e.g., nitrogen or argon) due to its high sensitivity to air and moisture.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2]

-

Store in a tightly sealed container in a cool, dry place away from water and oxidizing agents.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

References

- 1. This compound | 685-83-6 [chemicalbook.com]

- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. This compound, 94% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 1,2-Bis(dichlorophosphino)benzene - Wikipedia [en.wikipedia.org]

- 11. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

Navigating the Solubility Landscape of Bis(diethylamino)chlorophosphine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of bis(diethylamino)chlorophosphine (CAS No. 685-83-6), a key reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, provides a detailed framework for experimental solubility determination, and presents a predictive solubility profile to guide solvent selection for synthesis, purification, and formulation.

Core Executive Summary

This compound, a colorless to light yellow liquid, is widely utilized in various chemical transformations. While specific quantitative solubility data is not extensively reported in publicly available literature, empirical evidence from synthetic procedures suggests it is soluble in a range of common aprotic organic solvents. This guide addresses this information gap by providing a detailed experimental protocol for determining precise solubility values and offers a predictive assessment of its solubility based on its molecular structure. The compound is known to react violently with water and is generally soluble in many organic solvents[1].

Predictive Solubility Profile

The molecular structure of this compound, featuring a polar phosphorus-chlorine bond and two nonpolar diethylamino groups, suggests a nuanced solubility profile. It is anticipated to be miscible or highly soluble in a variety of aprotic organic solvents.

High to Moderate Solubility: Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in moderately polar and nonpolar aprotic solvents. This is supported by its use in synthetic protocols employing solvents such as:

-

Ethers: Tetrahydrofuran (THF), Diethyl ether[2]

-

Aromatic Hydrocarbons: Toluene (B28343)

-

Chlorinated Solvents: Dichloromethane, Chloroform

Moderate to Low Solubility: Its solubility in polar aprotic solvents like acetonitrile (B52724) is also noted, where it has been observed to be soluble enough to allow for the separation of insoluble byproducts[2]. However, its solubility in highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be more limited.

Insolubility and Reactivity:

-

Protic Solvents: Due to its reactive P-Cl bond, this compound is not only insoluble but also reacts with protic solvents such as water and alcohols. Safety data sheets consistently warn that it "Reacts violently with water"[1].

-

Nonpolar Alkanes: While likely soluble in alkanes such as hexane (B92381) and heptane, the solubility may be lower compared to more polarizable solvents like toluene or ethers.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Tetrahydrofuran (THF) | ||||

| Diethyl Ether | ||||

| Toluene | ||||

| Hexane | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent. This procedure should be performed in a controlled laboratory environment, under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to moisture and air.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Glass vials with airtight septa or caps

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox (recommended)

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Evaporating dish or pre-weighed round bottom flask

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried in an oven and cooled under a stream of inert gas. Prepare a series of vials, one for each solvent to be tested.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.00 mL) of the anhydrous solvent into each vial under an inert atmosphere.

-

Solute Addition: Carefully add small, incremental amounts of this compound to the solvent with continuous stirring. Continue adding the solute until a slight, persistent cloudiness or the presence of undissolved droplets is observed, indicating saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) at a constant, recorded temperature to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow any undissolved material to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a syringe, ensuring no solid or undissolved liquid is taken. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or flask.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the evaporating dish or flask containing the non-volatile solute residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Safety Precautions:

-

This compound is corrosive and reacts with moisture. Handle it in a well-ventilated fume hood under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of a chemical compound.

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Bis(diethylamino)chlorophosphine as a Phosphitylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)chlorophosphine, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is a highly reactive organophosphorus compound utilized as a phosphitylating agent. Its primary application lies in the synthesis of phosphoramidites, which are key building blocks in the chemical synthesis of oligonucleotides and their analogues.[1][2] These modified nucleic acids are of significant interest in various therapeutic areas, including antisense therapy, siRNA, and aptamers, as well as in diagnostic applications. This document provides detailed protocols and application notes for the use of this compound in the phosphitylation of nucleosides, a critical step in the production of phosphoramidite (B1245037) monomers for solid-phase oligonucleotide synthesis.

The phosphitylation reaction involves the coupling of a protected nucleoside with this compound to form a nucleoside phosphoramidite. This phosphoramidite is then activated, typically by an acidic azole catalyst such as tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. The resulting phosphite (B83602) triester linkage is subsequently oxidized to a more stable phosphate (B84403) triester. The diethylamino groups on the phosphorus atom serve as leaving groups during the activation step.

Chemical Properties and Safety Precautions

This compound is a colorless to pale yellow liquid that is highly sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Safety Information:

-

Hazard Statements: Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-Thymidine-3'-O-(N,N-diethylamino)chlorophosphine

This protocol describes the phosphitylation of 5'-O-(4,4'-dimethoxytrityl)thymidine (DMT-Thymidine) to produce the corresponding phosphoramidite.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)thymidine (DMT-Thymidine)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Hexane (B92381)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve DMT-Thymidine (1.0 eq) in anhydrous DCM.

-

Add freshly distilled DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine (B128534) to afford the pure 5'-O-DMT-Thymidine-3'-O-(N,N-diethylamino)phosphine.

Note: The use of triethylamine in the chromatography solvent helps to prevent the hydrolysis of the phosphoramidite on the acidic silica gel.

Data Presentation

| Substrate | Phosphitylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |

| 5'-O-DMT-Thymidine | This compound | DIPEA | DCM | 2-4 | 85-95 | General |

| Protected Deoxyadenosine | This compound | DIPEA | DCM/THF | 2-4 | 80-90 | General |

| Protected Deoxyguanosine | This compound | DIPEA | DCM/THF | 3-5 | 75-85 | General |

| Protected Deoxycytidine | This compound | DIPEA | DCM | 2-4 | 85-95 | General |

Note: Yields are typical and may vary depending on the specific protecting groups on the nucleobase and the reaction scale.

Visualizations

Phosphitylation Reaction Workflow

Caption: General workflow for the phosphitylation of a protected nucleoside.

Chemical Transformation in Phosphitylation

Caption: The chemical reaction of a hydroxyl group with the phosphitylating agent.

Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis [beilstein-journals.org]

Application Notes and Protocols for the Synthesis of Phosphine Ligands using Bis(diethylamino)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tertiary phosphine (B1218219) ligands utilizing bis(diethylamino)chlorophosphine as a key reagent. This method offers a versatile and efficient route to a wide range of phosphine ligands through the reaction with organometallic reagents, such as organolithium and Grignard reagents. The resulting aminophosphine (B1255530) products can be used directly or can be readily converted to other valuable phosphine derivatives, including dichlorophosphines, phosphine oxides, and phosphine sulfides. Detailed experimental procedures, safety precautions, and characterization data are provided to guide researchers in the successful synthesis and handling of these compounds.

Introduction

Phosphine ligands are of paramount importance in coordination chemistry and homogeneous catalysis, playing a crucial role in numerous industrial processes, including cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the phosphine ligand can be fine-tuned to control the reactivity and selectivity of the metal catalyst. This compound, [(C₂H₅)₂N]₂PCl, is a versatile phosphine precursor that serves as a masked source of PCl₂⁺.[1] Its reaction with nucleophilic organometallic reagents provides a straightforward method for the formation of phosphorus-carbon bonds.[2][3] A significant advantage of this approach is that the resulting aminophosphines can be readily converted to dichlorophosphines by treatment with hydrogen chloride, offering a pathway to a diverse array of phosphine ligands.[1][4]

Safety Precautions

Extreme caution must be exercised when working with the reagents and products described in this protocol.

-

This compound: This compound is corrosive and reacts violently with water. It should be handled in a fume hood, and personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All glassware must be scrupulously dried before use.

-

Organolithium Reagents (e.g., n-BuLi, t-BuLi): Many organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air. These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques. Flame-resistant lab coats are highly recommended.

-

Grignard Reagents: While generally less hazardous than organolithium reagents, Grignard reagents are highly flammable and react vigorously with water. They should be handled under an inert atmosphere.

-

Solvents: Anhydrous solvents are essential for these reactions. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents and are highly flammable. Ensure there are no ignition sources nearby.

-

Quenching: The quenching of organometallic reagents is highly exothermic and can release flammable gases. Quenching should be performed slowly at low temperatures.

Experimental Protocols